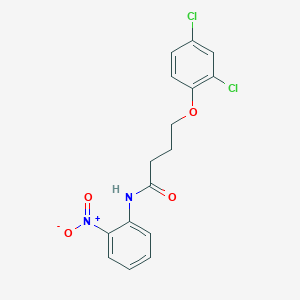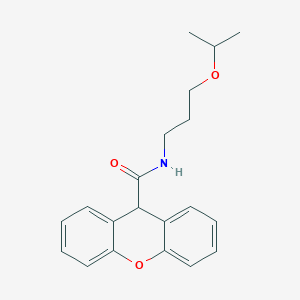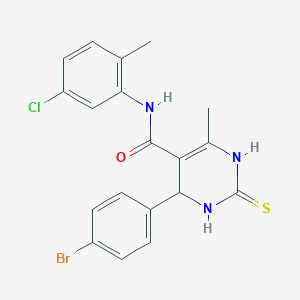
4-(2,4-dichlorophenoxy)-N-(2-nitrophenyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,4-dichlorophenoxy)-N-(2-nitrophenyl)butanamide, also known as dicamba, is a synthetic herbicide that is commonly used in agriculture to control broadleaf weeds. It was first introduced in the 1960s and has since become a popular herbicide due to its effectiveness and low cost. In
科学的研究の応用
Dicamba has been extensively studied for its effectiveness in controlling broadleaf weeds in various crops, including soybeans, cotton, and corn. It has also been used in research to study the effects of herbicides on the environment and human health. Dicamba has been found to have a low toxicity to humans and other mammals, making it a safe herbicide to use in agriculture.
作用機序
Dicamba works by mimicking the natural plant hormone auxin, which regulates plant growth and development. When applied to a plant, 4-(2,4-dichlorophenoxy)-N-(2-nitrophenyl)butanamide is absorbed and transported throughout the plant, causing it to grow uncontrollably and eventually die. Dicamba is effective against broadleaf weeds because they are more sensitive to auxin than grasses and other plants.
Biochemical and Physiological Effects:
Dicamba has been found to have a range of biochemical and physiological effects on plants. It can cause changes in gene expression, alter the structure and function of cell membranes, and disrupt the balance of plant hormones. These effects can lead to stunted growth, chlorosis, and eventually death of the plant.
実験室実験の利点と制限
Dicamba is a popular herbicide in agricultural research due to its low cost and effectiveness. It is also relatively safe to use, making it a good choice for experiments that involve human or animal subjects. However, 4-(2,4-dichlorophenoxy)-N-(2-nitrophenyl)butanamide can be difficult to control and can have unintended effects on non-target plants and animals. It is important to use 4-(2,4-dichlorophenoxy)-N-(2-nitrophenyl)butanamide with caution and follow proper safety protocols when conducting experiments.
将来の方向性
There are several future directions for 4-(2,4-dichlorophenoxy)-N-(2-nitrophenyl)butanamide research. One area of interest is the development of new formulations of 4-(2,4-dichlorophenoxy)-N-(2-nitrophenyl)butanamide that are more effective and have fewer unintended effects on the environment. Another area of research is the study of 4-(2,4-dichlorophenoxy)-N-(2-nitrophenyl)butanamide resistance in weeds and the development of new strategies to control resistant populations. Additionally, there is a need for more research on the long-term effects of 4-(2,4-dichlorophenoxy)-N-(2-nitrophenyl)butanamide on human and environmental health.
合成法
Dicamba can be synthesized through a multistep process that involves the reaction of 2,4-dichlorophenol with chloroacetic acid to form 2,4-dichlorophenoxyacetic acid. This acid is then esterified with 2-nitrophenol to form 4-(2,4-dichlorophenoxy)-N-(2-nitrophenyl)butanamide. The synthesis of 4-(2,4-dichlorophenoxy)-N-(2-nitrophenyl)butanamide is relatively simple and can be done on a large scale, making it a cost-effective herbicide.
特性
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-(2-nitrophenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O4/c17-11-7-8-15(12(18)10-11)24-9-3-6-16(21)19-13-4-1-2-5-14(13)20(22)23/h1-2,4-5,7-8,10H,3,6,9H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJCIVCCUSVYQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-dichlorophenoxy)-N-(2-nitrophenyl)butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-cyclohexyl-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide](/img/structure/B5130150.png)
![N-({[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B5130155.png)

![N,N-diethyl-1-{[3-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5130184.png)
![N-allyl-5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]benzamide](/img/structure/B5130191.png)
![5-{3-ethoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5130197.png)

![1'-[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B5130225.png)
![2-({2-bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzyl}amino)-2-methyl-1-propanol](/img/structure/B5130233.png)